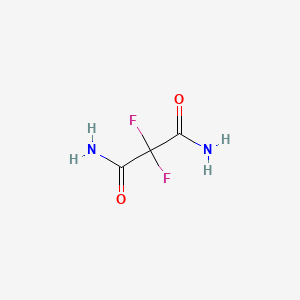

2,2-Difluoromalonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,2-difluoropropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAFJXFAASLOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)N)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195283 | |

| Record name | 2,2-Difluoromalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-99-0 | |

| Record name | 2,2-Difluoromalonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 425-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Difluoromalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoromalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of the Gem-Difluoro Moiety

An In-depth Technical Guide to 2,2-Difluoromalonamide: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Among the various fluorinated motifs, the geminal difluoromethylene (CF₂) group holds a place of particular distinction. It serves as a non-hydrolyzable bioisostere of a carbonyl or ketone group, capable of modulating electronic properties, metabolic stability, and conformational preferences without introducing excessive lipophilicity.[1][2] this compound (C₃H₄F₂N₂O₂) is a fundamental building block that provides direct access to this critical functionality. This guide offers an in-depth exploration of its chemical properties, a validated synthesis pathway, and its utility for researchers engaged in advanced chemical synthesis.

Molecular and Physicochemical Profile

This compound is a white crystalline solid at room temperature. Its core structure consists of a central carbon atom bonded to two fluorine atoms and two carboxamide groups. This symmetrical arrangement dictates its physical properties and chemical reactivity.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-difluoropropanediamide | [3] |

| CAS Number | 425-99-0 | [3][4] |

| Molecular Formula | C₃H₄F₂N₂O₂ | [3][4] |

| Molecular Weight | 138.07 g/mol | [3][4] |

| Melting Point | 206-207°C | ChemicalBook[5] |

| Boiling Point (Predicted) | 433.9 ± 45.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | ChemicalBook[5] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[5] |

| SMILES | C(=O)(C(C(=O)N)(F)F)N | [3] |

| InChIKey | JOAFJXFAASLOHI-UHFFFAOYSA-N | [3] |

Synthesis Pathway and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for specialized applications and scalability. A robust and logical pathway proceeds via the direct fluorination of a malonic ester precursor followed by amidation. This two-step approach provides a reliable route from commodity starting materials.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2,2-Difluoromalonate

This procedure is based on established methods for direct fluorination of active methylene compounds.[6] The causality behind using a strong, non-nucleophilic base like sodium hydride (NaH) is to quantitatively generate the enolate of diethyl malonate, which is the species susceptible to electrophilic attack by fluorine.

Step-by-Step Methodology:

-

Inert Atmosphere: Equip a three-necked, flame-dried flask with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Base Suspension: Suspend sodium hydride (1.0 eq) in anhydrous acetonitrile.

-

Enolate Formation: Cool the suspension to 0°C. Add a solution of diethyl malonate (1.0 eq) in anhydrous acetonitrile dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Stir the resulting white suspension for 30 minutes at room temperature to ensure complete enolate formation.

-

Electrophilic Fluorination: Cool the reaction mixture to -15°C. Bubble a mixture of 10% elemental fluorine (F₂) in nitrogen (2.2 eq of F₂) through the suspension over 2-3 hours. The reaction is highly exothermic; meticulous temperature control is critical to prevent side reactions.

-

Quenching and Workup: After the addition is complete, purge the system with nitrogen to remove excess fluorine. Allow the mixture to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, diethyl 2,2-difluoromalonate, can be purified by vacuum distillation.[6]

Protocol 2: Amidation to this compound

The conversion of the diester to the diamide is a classic nucleophilic acyl substitution. Using concentrated ammonia under elevated temperature and pressure overcomes the lower reactivity of esters compared to acid chlorides and ensures complete conversion.[7][8]

Step-by-Step Methodology:

-

Reaction Setup: Place the purified diethyl 2,2-difluoromalonate (1.0 eq) into a high-pressure stainless-steel reactor.

-

Ammonia Addition: Add concentrated aqueous ammonia (a significant excess, e.g., 20-30 eq) to the reactor.

-

Reaction Conditions: Seal the reactor and heat to 60-80°C with vigorous stirring. The internal pressure will increase. Maintain these conditions for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

Isolation: Cool the reactor to room temperature. A white precipitate of this compound should have formed. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water, followed by a cold, non-polar solvent like hexane, to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a fine white crystalline powder.

Spectroscopic Characterization (Predicted)

No definitive, publicly archived experimental spectra for this compound were identified. However, based on its structure and data from analogous compounds, a reliable set of expected spectral characteristics can be predicted.

-

¹H-NMR: The spectrum is expected to be simple, showing a single, broad resonance for the four equivalent amide protons (-C(O)NH₂ ), likely in the range of 7.0-8.5 ppm (in DMSO-d₆). The broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange with trace water.

-

¹³C-NMR: The spectrum should show two primary signals:

-

A signal for the two equivalent carbonyl carbons (C =O) around 160-165 ppm.

-

A signal for the central difluorinated carbon (C F₂) which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF), anticipated in the range of 110-120 ppm.

-

-

¹⁹F-NMR: This is the most informative technique for this molecule.[9][10]

-

A single resonance is expected, as both fluorine atoms are chemically equivalent.

-

Based on data for diethyl difluoromalonate (-112.7 ppm)[6] and the closely related 2,2-difluoroacetamide (-126 to -128 ppm), the chemical shift is predicted to be in the -110 to -130 ppm range (referenced to CFCl₃). The signal will be a singlet in a proton-decoupled spectrum.

-

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the combined reactivity of its amide functionalities and the unique properties imparted by the CF₂ group.

-

Electrophilic Nature of the CF₂ Carbon: While the fluorine atoms are strongly bound, the carbon atom of the CF₂ group is electron-deficient. This makes the molecule a precursor to other gem-difluoro structures.[1]

-

Amide Group Transformations: The two primary amide groups can undergo a variety of classical transformations, such as dehydration to nitriles (yielding difluoromalononitrile), Hofmann rearrangement, or serving as nucleophiles in condensation reactions after deprotonation.

-

Precursor to Heterocycles: this compound is an ideal starting material for the synthesis of fluorinated heterocycles. For example, condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of difluorinated pyrimidines, pyridines, or other ring systems of high interest in medicinal chemistry.

-

Application in Peptide Synthesis: It serves as a reagent for creating fluorine-containing endothiopeptide analogs, where the amide can be converted to a thioamide.[5] This modification can enhance peptide stability and cell permeability.

Conceptual Application: Bioisosterism in Drug Design

Caption: The CF₂ group as a stable bioisostere for a carbonyl.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as an irritant.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than a simple diamide; it is a strategic entry point into the synthesis of advanced, fluorinated molecules. Its value lies in the predictable introduction of the gem-difluoromethylene group, a motif proven to enhance the pharmacological properties of bioactive compounds. By understanding its fundamental properties, mastering its synthesis from basic precursors, and appreciating its reactivity, researchers can effectively leverage this building block to construct novel molecular architectures for applications ranging from pharmaceuticals to advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration.

- Banks, R. E., & Sparke, M. B. (1997). A process for the preparation of esters. Google Patents (WO1997000848A1).

- Schiesser, S., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 22(15), 5859–5863.

- University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility.

- Peterson, E. A., & Toste, F. D. (2021). Direct amidation of acid fluorides using germanium amides. Chemical Communications, 57(25), 3123-3126.

- Schiesser, S., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications.

- Garg, A., & De, A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(11), 4381.

- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.

- Wang, J., et al. (2001). Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. ResearchGate.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Helmenstine, L. M., et al. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv.

- Huang, P., et al. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research, 51(22), 6110-6117.

- Gee, C. T., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(19), 10734-10764.

- Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv.

- ChemistryViews. (2017). Synthesis of gem-Difluoroalkenes.

- Bruker. (2021). 19F NMR of Pharmaceuticals. YouTube.

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]

- 3. This compound | C3H4F2N2O2 | CID 260650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 425-99-0 [m.chemicalbook.com]

- 6. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoromalonamide

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable.[2][3] Among these, gem-difluorinated motifs are of particular interest. This guide provides a comprehensive technical overview of the synthesis and characterization of 2,2-difluoromalonamide, a versatile building block in the synthesis of fluorine-containing compounds.[4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Part 1: Synthesis of this compound

The most prevalent and efficient route to this compound involves a two-step process: the preparation of a suitable precursor, diethyl 2,2-difluoromalonate, followed by its direct aminolysis.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate

The synthesis of the key intermediate, diethyl 2,2-difluoromalonate, typically starts from diethyl malonate. While several methods exist for the fluorination of malonic esters, direct fluorination using elemental fluorine is a common approach.[5]

Causality Behind Experimental Choices:

-

Starting Material: Diethyl malonate is an inexpensive and readily available starting material.[6][7][8]

-

Fluorinating Agent: Elemental fluorine, though requiring specialized handling, is a powerful and direct fluorinating agent for this transformation.[5] The reaction proceeds via the formation of the enolate of diethyl malonate, which then undergoes electrophilic fluorination.

-

Solvent: A polar aprotic solvent like acetonitrile is often used to facilitate the formation of the enolate and to provide a suitable medium for the fluorination reaction.[5]

Experimental Protocol: Synthesis of Diethyl 2,2-Difluoromalonate

-

Enolate Formation: To a suspension of sodium hydride in dry acetonitrile at room temperature, a solution of diethyl malonate in dry acetonitrile is added dropwise under an inert atmosphere (e.g., nitrogen or argon).[5] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium enolate.

-

Fluorination: The reaction mixture is cooled to a low temperature (typically between -20°C and 0°C). A diluted stream of elemental fluorine in an inert gas (e.g., 10% F₂ in N₂) is then bubbled through the stirred suspension.[5] The reaction is highly exothermic and requires careful temperature control.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure diethyl 2,2-difluoromalonate.[5]

Step 2: Aminolysis of Diethyl 2,2-Difluoromalonate to this compound

The conversion of the diester to the diamide is achieved through aminolysis, a nucleophilic acyl substitution reaction.[9][10][11]

Causality Behind Experimental Choices:

-

Reagent: Anhydrous ammonia is the nucleophile that displaces the ethoxy groups of the ester.[9] It is typically used in excess and in a suitable solvent, often an alcohol like methanol or ethanol, in a sealed pressure vessel.

-

Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the reaction to completion. The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to build pressure, which can accelerate the reaction.

-

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group.[9][11] The reaction occurs twice to replace both ester groups.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of diethyl 2,2-difluoromalonate in methanol is placed in a pressure vessel. The vessel is cooled in a dry ice/acetone bath.

-

Addition of Ammonia: Anhydrous ammonia is condensed into the reaction vessel. The vessel is then sealed.

-

Reaction: The sealed vessel is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 50-70°C) for a specified period (typically 24-48 hours).

-

Work-up and Purification: After cooling, the vessel is carefully opened in a well-ventilated fume hood to allow the excess ammonia to evaporate. The resulting solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts, and then dried under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Caption: Synthetic pathway for this compound.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements provides a self-validating system for product verification.

Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation |

| Physical Appearance | State | White to off-white solid |

| Melting Point | Range | 206-207°C[4] |

| ¹H NMR | Chemical Shift (δ) | ~7.5-8.0 ppm (broad singlet, 4H, -NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (t, ¹JCF ≈ 30 Hz, C=O), ~115 ppm (t, ¹JCF ≈ 260 Hz, -CF₂-) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -120 ppm (singlet) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~1700 (C=O stretch), ~1100 (C-F stretch) |

| Mass Spectrometry | m/z | [M+H]⁺ = 139.03, [M+Na]⁺ = 161.01 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]

NMR is the most powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet corresponding to the four amide protons. The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange.

-

¹³C NMR: The carbon NMR will be particularly informative. The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms. The difluorinated carbon will also be a triplet with a large one-bond carbon-fluorine coupling constant.[14]

-

¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, confirming the presence of a single chemical environment for the fluorine atoms.[14][15]

Infrared (IR) Spectroscopy [12][13][16]

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands for the N-H bonds of the amide, the C=O (amide I band), and the C-F bonds.

Mass Spectrometry (MS) [12][13][14][16]

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

-

Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 139.03.[17] Adducts with sodium ([M+Na]⁺) may also be observed.[17]

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the chemical principles behind each step and employing a multi-technique approach to characterization, researchers can confidently prepare and validate this important fluorinated building block. The provided protocols serve as a strong foundation for further exploration and application in the fields of medicinal chemistry and materials science.

References

- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC - NIH. (2020, March 25).

- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. (2020, March 25).

- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2015, October 2). Royal Society of Chemistry. [Link]

- This compound | C3H4F2N2O2 | CID 260650. PubChem. [Link]

- Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5).

- Synthesis and reactions of α-fluoro-α-amino amides | Request PDF.

- This compound (C3H4F2N2O2). PubChemLite. [Link]

- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 26).

- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

- Amide library formation using a “by-product-free” activation/coupling sequence.

- A process for the preparation of esters.

- Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648. PubChem. [Link]

- diethyl aminomalonate hydrochloride. Organic Syntheses. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. [Link]

- Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. [Link]

- Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. [Link]

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

- Preparation method for diethyl fluoromalonate.

- Catalytic aminolysis from esters and carboxylic acids in ionic liquids. Blucher Proceedings. [Link]

- Preparation method of diethyl acetamidomalonate.

- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.

- Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC - NIH. (2021, November 9).

- Aminolysis of sulfamate esters in non-aqueous solvents. Use of Brønsted coefficients (β>nuc>) to assign E2 and E1cB mechanisms. University of Galway Research. [Link]

- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 24). YouTube. [Link]

Sources

- 1. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS#: 425-99-0 [m.chemicalbook.com]

- 5. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 6. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. PubChemLite - this compound (C3H4F2N2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoromalonamide

Executive Summary

2,2-Difluoromalonamide (CAS No. 425-99-0) is a unique fluorinated organic compound with significant potential in medicinal chemistry and materials science. Its geminal difluoro group imparts distinct electronic properties and metabolic stability, making it an attractive building block for novel therapeutics, particularly as a reagent for synthesizing fluorine-containing endothiopeptide analogs[1]. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical, spectroscopic, solid-state, and solution-state properties, providing both reported data and theoretical insights. Furthermore, this document outlines the standard experimental methodologies for determining these properties, explaining the scientific rationale behind the procedural choices to ensure data integrity and reproducibility.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the geminal difluoromethylene group (CF₂) as present in this compound is often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxylated carbon, while offering increased metabolic stability and altered lipophilicity. Understanding the fundamental physical properties of building blocks like this compound is paramount for predicting its behavior in synthetic reactions, formulation processes, and biological systems. This guide serves to consolidate the available data and provide a framework for its practical application.

Molecular and Physicochemical Profile

This compound, with the IUPAC name 2,2-difluoropropanediamide, is a structurally simple yet functionally potent molecule[2]. Its core properties are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models and are indicated as such.

| Property | Value | Source(s) |

| CAS Number | 425-99-0 | [1][2] |

| Molecular Formula | C₃H₄F₂N₂O₂ | [1][2] |

| Molecular Weight | 138.07 g/mol | [1][2] |

| Appearance | White to Off-White Crystalline Solid | [1] |

| Melting Point | 206-207 °C | [1] |

| Boiling Point | 433.9 ± 45.0 °C (Predicted) | [1] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.85 ± 0.50 (Predicted) | [1] |

| InChIKey | JOAFJXFAASLOHI-UHFFFAOYSA-N | [2] |

| SMILES | C(=O)N)C(F)(F)C(=O)N | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The four protons of the two amide (-NH₂) groups are chemically equivalent under many conditions but may appear as a broad singlet. The position of this signal would be highly dependent on the solvent and concentration due to hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals. The quaternary carbon atom bonded to the two fluorine atoms (C2) would appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The carbonyl carbons (C1 and C3) would also be influenced by the adjacent fluorine atoms, likely appearing as a triplet with a smaller coupling constant (²JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal would provide a clear indication of the fluorine environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The expected characteristic IR absorption bands for this compound are:

-

N-H Stretching: Primary amides typically show two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (Amide I band): A strong absorption band is expected in the region of 1700-1650 cm⁻¹ due to the carbonyl stretch. The presence of the electronegative fluorine atoms on the α-carbon may shift this frequency to a higher wavenumber.

-

N-H Bending (Amide II band): A band in the region of 1650-1580 cm⁻¹ is characteristic of the N-H bending vibration.

-

C-F Stretching: Strong absorption bands corresponding to the C-F bond stretching are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Solid-State Properties

The solid-state properties of a compound are critical for its handling, storage, and formulation, particularly in the pharmaceutical industry.

-

Appearance: this compound is reported as a white to off-white crystalline solid[1]. The color and crystalline nature are initial indicators of purity.

-

Melting Point: The reported melting point of 206-207 °C is relatively high, which is characteristic of primary amides due to the presence of strong intermolecular hydrogen bonding between the amide groups[1]. A sharp melting point range is also a good indicator of high purity.

Solution-State Properties

The behavior of a compound in solution is crucial for its use in synthesis and for its biological activity.

-

Solubility: this compound is reported to be slightly soluble in polar organic solvents like DMSO and methanol[1]. Its solubility in aqueous solutions is expected to be limited but influenced by pH. The two amide functional groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in polar solvents.

-

pKa: The predicted pKa of 12.85 suggests that the amide protons are weakly acidic[1]. Amides are generally very weak acids, and this pKa value is consistent with expectations. This property is important for understanding how the molecule will behave in different pH environments and for designing appropriate reaction and formulation conditions.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. The capillary method is the most common and pharmacopeia-accepted technique.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting range typically indicates high purity.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Measurement: The loaded capillary is placed in a melting point apparatus. The temperature is ramped quickly to about 15-20 °C below the expected melting point (206 °C) and then increased at a slow, controlled rate (e.g., 1-2 °C/min).

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which all the solid has liquefied (completion of melting) are recorded as the melting range.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Principle: A standardized amount of solute is mixed with a specific volume of solvent to determine if a homogeneous solution is formed.

Step-by-Step Protocol:

-

Preparation: Weigh approximately 10 mg of this compound into a vial.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, methanol, DMSO) to the vial.

-

Mixing: Vigorously vortex or agitate the mixture for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the mixture for the presence of undissolved solid. The solubility can be classified as soluble, partially soluble, or insoluble. For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazard Identification: According to GHS classifications, this compound is an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: It is recommended to store this compound in a tightly sealed container in a freezer at -20°C[1]. This precaution helps to prevent degradation from moisture or other environmental factors over long-term storage.

Conclusion

This compound is a valuable fluorinated building block with well-defined solid-state properties and predictable solution-state and spectroscopic characteristics. Its high melting point and characteristic amide functionalities are consistent with its molecular structure. While detailed experimental spectroscopic data from primary literature is currently scarce, the theoretical analysis provided in this guide offers a solid foundation for researchers working with this compound. The outlined experimental methodologies provide a clear path for in-house verification of its physical properties. As the use of fluorinated compounds in drug discovery continues to expand, a thorough understanding of the properties of key intermediates like this compound will be increasingly critical for the successful development of next-generation therapeutics.

References

- This compound | C3H4F2N2O2 | CID 260650. PubChem.

Sources

Introduction: The Strategic Value of the Gem-Difluoro Moiety

An In-Depth Technical Guide to 2,2-Difluoromalonamide for Advanced Research

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa[1][2]. Among the various fluorinated motifs, the geminal difluoromethylene group (-CF2-) holds particular significance. This compound (CAS 425-99-0), a white crystalline solid, is a valuable building block that provides this key functional group.

This technical guide offers an in-depth perspective for researchers, chemists, and drug development professionals on the core properties, synthesis, and strategic applications of this compound. Moving beyond a simple data summary, this document elucidates the causal relationships behind its utility, providing both the "what" and the "why" to empower innovative research.

Section 1: Core Physicochemical and Structural Properties

This compound, systematically named 2,2-difluoropropanediamide, is an organic compound featuring a malonamide backbone with two fluorine atoms attached to the central carbon[3][4][5]. This structure imparts notable chemical stability and unique electronic characteristics.

dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ddot Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 425-99-0 | [5][6] |

| Molecular Formula | C₃H₄F₂N₂O₂ | [3][6] |

| Molecular Weight | 138.07 g/mol | [4][6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 206-207 °C | [6] |

| Boiling Point | 433.9 ± 45.0 °C (Predicted) | [6] |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in polar solvents; Slightly soluble in DMSO and Methanol | [3][6] |

| IUPAC Name | 2,2-difluoropropanediamide | [4][5] |

| InChIKey | JOAFJXFAASLOHI-UHFFFAOYSA-N | [4] |

| SMILES | C(=O)(C(C(=O)N)(F)F)N | [4] |

Section 2: Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a logical and robust pathway to this compound involves a two-stage process: the electrophilic difluorination of a malonate ester followed by amidation. This approach leverages readily available starting materials and established chemical transformations.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", pad="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} ddot Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on established chemical principles for the synthesis of fluorinated compounds and amides.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate (CAS 680-65-9)

-

Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous acetonitrile (MeCN).

-

Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

-

Substrate Addition: Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

-

Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI, 2.5 equivalents), in anhydrous MeCN dropwise.

-

Causality Note: Using a slight excess of the fluorinating agent helps drive the reaction to the difluorinated product, overcoming the statistical mixture often seen in malonate fluorinations[3]. The reaction is highly exothermic and requires careful temperature control.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure diethyl 2,2-difluoromalonate[7].

Step 2: Amidation to this compound

-

Reaction Setup: Dissolve the purified diethyl 2,2-difluoromalonate (1.0 equivalent) from Step 1 in ethanol in a pressure-resistant vessel.

-

Ammonia Addition: Cool the solution to 0 °C and saturate it with anhydrous ammonia gas, or add a concentrated aqueous solution of ammonium hydroxide (excess).

-

Reaction: Seal the vessel and heat to 50-70 °C for 24-48 hours. The progress can be monitored by observing the disappearance of the starting ester by GC-MS.

-

Causality Note: The conversion of an ester to a primary amide is a nucleophilic acyl substitution. Using excess ammonia and elevated temperature/pressure is necessary to drive the equilibrium towards the thermodynamically stable amide product.

-

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, is often a solid and may precipitate from the solution.

-

Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting material or mono-amide intermediate. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid[3].

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a precursor to molecules containing the difluoromethyl group. This moiety is not merely a passive structural element; it is an active modulator of biological and physical properties.

The Difluoromethyl Group as a Bioisostere

A key strategy in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a drug's profile. The difluoromethyl group is a fascinating bioisostere.

-

Hydrogen Bond Donor: Unlike a methyl (-CH₃) or trifluoromethyl (-CF₃) group, the C-H bond in a difluoromethyl group (-CHF₂) is sufficiently polarized by the adjacent fluorine atoms to act as a weak hydrogen bond donor. This allows it to mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), or amide (N-H) groups, potentially preserving or enhancing binding affinity to a biological target while offering improved metabolic stability[8].

dot graph "Bioisosteric_Role" { graph [splines=true, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853", style="dashed"];

} ddot Caption: Bioisosteric mimicry of a hydroxyl group by a difluoromethyl group.

Modulation of Physicochemical Properties

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1].

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes. The gem-difluoro group provides a significant, predictable increase in lipophilicity, allowing for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Conformational Control: The electronegative fluorine atoms can influence the conformation of a molecule through steric and electronic effects, potentially locking it into a more bioactive conformation for improved target engagement[2].

Synthetic Utility

This compound serves as a versatile starting point for more complex structures. For instance, it is a useful reagent for the synthesis of fluorine-containing endothiopeptide analogs, which are of interest in pharmaceutical research[6].

Section 4: Spectroscopic and Analytical Data

For researchers synthesizing or handling this compound, mass spectrometry is a key analytical tool for identification and purity assessment. The table below presents predicted collision cross-section (CCS) values for various adducts, which can aid in interpreting high-resolution mass spectrometry data.

| Adduct Ion | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 139.03136 | 121.5 |

| [M+Na]⁺ | 161.01330 | 128.8 |

| [M+NH₄]⁺ | 156.05790 | 141.7 |

| [M-H]⁻ | 137.01680 | 118.7 |

| [M+HCOO]⁻ | 183.02228 | 142.3 |

| Data sourced from PubChemLite, calculated using CCSbase. |

Section 5: Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified with the following GHS hazards.

-

GHS Hazard Statements:

-

Signal Word: Warning[4].

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is rooted in the unique and powerful properties of the geminal difluoromethylene group it provides. For scientists in drug discovery and materials science, understanding its synthesis, properties, and the mechanistic basis of its applications is crucial for leveraging its full potential. By enabling the rational modulation of hydrogen bonding, metabolic stability, and lipophilicity, this compound serves as a key building block for the next generation of advanced molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260650, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260648, Diethyl 2,2-difluoromalonate.

- National Center for Biotechnology Information. (n.d.). This compound.

- Global Substance Registration System. (n.d.). This compound.

- Université du Luxembourg. (n.d.). PubChemLite - this compound (C3H4F2N2O2).

- Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. doi: 10.2174/1568026614666140202204242

- Bentel, M. J. (2020). eScholarship. University of California, Riverside.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical reviews, 114(4), 2432-2506.

- Sal-amiri, M., & Al-aboudi, A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Design, Development and Therapy, 13, 383-388.

Sources

- 1. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]

- 4. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]

- 5. This compound | C3H4F2N2O2 | CID 260650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 425-99-0 [m.chemicalbook.com]

- 7. Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl difluoromalonate | 379-95-3 [sigmaaldrich.com]

structure elucidation of 2,2-Difluoromalonamide

An In-Depth Technical Guide to the Structure Elucidation of 2,2-Difluoromalonamide

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difunctional group, in particular, serves as a valuable bioisostere for carbonyls and other functional groups. This compound (C₃H₄F₂N₂O₂, MW: 138.07) is a key synthetic building block for more complex fluorinated molecules.[3] Its unambiguous structure elucidation is a critical prerequisite for its use in research and development. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, grounded in field-proven methodologies. We will proceed through a logical workflow, from initial purity assessment to definitive three-dimensional structure determination, explaining the causality behind each experimental choice.

Strategic Approach to Structure Elucidation

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our approach is designed to be self-validating, where the results from one experiment corroborate and refine the hypotheses drawn from another.

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Purity and Molecular Formula

Before intricate spectroscopic analysis, it is imperative to establish the purity of the sample. The presence of synthetic precursors, byproducts, or residual solvents can significantly complicate data interpretation.

Purity Assessment via Chromatography

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for assessing the purity of small organic molecules.[4] For this compound, a polar compound, a reverse-phase LC-MS method is highly effective.

Experimental Protocol: LC-MS Purity Assessment

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of ~10 µg/mL.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

Expected Ion: The protonated molecule [M+H]⁺ at m/z 139.03.

-

-

Data Analysis: A pure sample should exhibit a single major chromatographic peak. The area of this peak relative to the total area of all detected peaks provides the percentage purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is a cornerstone of structure elucidation, confirming that the sample's molecular formula matches the proposed structure.

Rationale for HRMS: While nominal mass spectrometry confirms the molecular weight to the nearest integer, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For C₃H₄F₂N₂O₂, the exact mass is a unique fingerprint.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a ~100 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Acquire data in positive ion mode. The instrument should be calibrated immediately prior to analysis.

-

Data Analysis:

-

Expected Exact Mass for [C₃H₄F₂N₂O₂ + H]⁺: 139.0310.

-

Expected Exact Mass for [C₃H₄F₂N₂O₂ + Na]⁺: 161.0129.

-

Compare the measured mass to the theoretical mass. A mass accuracy of < 5 ppm is required for confident formula assignment.

-

Spectroscopic Characterization

With purity and elemental composition confirmed, we proceed to spectroscopic techniques to map the molecule's connectivity and identify its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.

Expected Absorptions for this compound:

-

N-H Stretch: A strong, broad absorption in the range of 3200-3400 cm⁻¹ is characteristic of the primary amide N-H bonds. Often, two distinct peaks can be observed for the symmetric and asymmetric stretches.

-

C=O Stretch (Amide I): A very strong, sharp absorption around 1650-1680 cm⁻¹ is indicative of the carbonyl group in the amide.

-

N-H Bend (Amide II): A medium-to-strong absorption around 1600-1640 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Rationale for Multi-Nuclear NMR:

-

¹H NMR: Identifies the chemical environment of protons.

-

¹³C NMR: Identifies the carbon backbone and is highly sensitive to the electronic effects of attached atoms.

-

¹⁹F NMR: Directly observes the fluorine atoms, which is critical for fluorinated compounds. The large chemical shift range of ¹⁹F NMR provides high sensitivity to subtle structural changes.[5]

-

2D NMR: Experiments like HSQC and HMBC establish direct (one-bond) and long-range (2-3 bond) correlations between nuclei, respectively, allowing for the definitive assembly of the molecular structure.

Sources

An In-Depth Technical Guide to 2,2-Difluoromalonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoromalonamide is a unique fluorinated building block with growing significance in medicinal chemistry and drug development. The incorporation of the gem-difluorinated methylene group can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive overview of this compound, including its core molecular attributes, a detailed synthesis protocol, and its strategic application in the design of novel therapeutics, with a focus on its role as a bioisostere. We will delve into the mechanistic underpinnings of its reactivity and utility, supported by spectroscopic data and safety considerations, to provide a holistic resource for researchers in the field.

Core Molecular Profile

This compound is a white to off-white solid organic compound. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly impacts the molecule's electronic properties and reactivity.

Molecular Formula and Weight

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₂N₂O₂ | [1] |

| Molecular Weight | 138.07 g/mol | [1] |

| CAS Number | 425-99-0 | [1] |

| IUPAC Name | 2,2-difluoropropanediamide |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 206-207 °C | [1] |

| Boiling Point (Predicted) | 433.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis of this compound

The primary route to this compound involves the ammonolysis of diethyl 2,2-difluoromalonate. This reaction proceeds via nucleophilic acyl substitution, where ammonia acts as the nucleophile, displacing the ethoxide leaving groups of the diester.

Experimental Protocol: Ammonolysis of Diethyl 2,2-Difluoromalonate

This protocol is based on established procedures for the conversion of malonic esters to their corresponding amides.[2]

Materials:

-

Diethyl 2,2-difluoromalonate

-

Anhydrous ammonia (gas or solution in methanol)

-

Methanol (anhydrous)

-

Round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using ammonia gas) or a pressure vessel.

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Reaction Setup: In a suitably sized round-bottom flask, dissolve diethyl 2,2-difluoromalonate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonolysis:

-

Using Ammonia Gas: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

Using Ammonia in Methanol: Alternatively, use a saturated solution of ammonia in methanol. Add the ammonia solution to the diethyl 2,2-difluoromalonate solution at room temperature in a sealed pressure vessel.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the excess ammonia by bubbling nitrogen through the solution or by evaporation under reduced pressure.

-

The product, this compound, will precipitate from the methanol solution as a white solid.

-

Collect the solid by filtration and wash with a small amount of cold methanol.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol and ammonia is crucial to prevent hydrolysis of the ester starting material and the amide product.

-

Temperature Control (for ammonia gas): The exothermic nature of the reaction necessitates cooling to prevent side reactions and ensure the controlled formation of the desired product.

-

Pressure Vessel (for ammonia solution): A sealed vessel is required to maintain a sufficient concentration of ammonia in the reaction mixture, driving the reaction to completion.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A broad singlet is expected for the four amide protons (-CONH₂). The chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: Three distinct signals are anticipated: one for the carbonyl carbons (-CONH₂), one for the quaternary difluorinated carbon (-CF₂-), and these will exhibit coupling to the fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the amide protons.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:[6][7][8][9]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 (broad) |

| C=O (Amide I) | Stretching | ~1680 (strong) |

| N-H (Amide II) | Bending | ~1620 |

| C-F | Stretching | 1100-1000 (strong) |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 138.02, corresponding to the exact mass of the molecule.[10][11][12][13] Fragmentation patterns would likely involve the loss of ammonia (-NH₃) and isocyanate (-NCO) moieties.

Applications in Medicinal Chemistry and Drug Development

The difluoromethylene (-CF₂-) group is a valuable motif in drug design due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.[14][15][16][17]

The -CF₂- Group as a Bioisostere

The difluoromethylene group is often considered a bioisostere of a ketone, an ether oxygen, or even a hydroxyl group.[18][19] This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[20]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation, which can increase the half-life of a drug.[20][21] The difluoromethyl group has been shown to block metabolism by aldehyde oxidase.[14]

-

Hydrogen Bonding: The hydrogens of a difluoromethyl group can act as weak hydrogen bond donors, which can influence intramolecular and intermolecular interactions, including binding to target proteins.[18][21]

-

Lipophilicity: The incorporation of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[20]

Caption: Bioisosteric relationships of the -CF₂- group.

Application in Peptide Synthesis

This compound is a useful reagent for the synthesis of fluorine-containing endothiopeptide analogs.[1] The incorporation of the difluorinated moiety into peptides can enhance their stability against enzymatic degradation and improve their pharmacokinetic profiles.[22][23][24][25][26]

Representative Protocol: Synthesis of a Difluorinated Peptide Analog

This generalized protocol illustrates the use of a difluorinated building block in solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in a non-polar solvent like dichloromethane (DCM), followed by washing with dimethylformamide (DMF).[24]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid or a difluorinated building block (derived from this compound) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). Add this activated species to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[25]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the context of drug discovery and peptide chemistry. Its unique properties, stemming from the presence of the gem-difluorinated carbon, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics.

References

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Mao, et al. (2024). Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups.

- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.

- Ni, C., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

- ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)

- Wiley Online Library. (2008).

- Polish Journal of Chemistry. (n.d.).

- Nature. (2024).

- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.

- University of Ottawa. (n.d.). 19Flourine NMR.

- BenchChem. (2025).

- University of California, Irvine. (2010). Chem 263 Dec 2, 2010.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- UCI Chemistry. (2020).

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- cem.com. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- ScienceDirect. (n.d.). Ultrafast 19F MAS NMR.

- PubMed. (2012). Matrix infrared spectroscopic and theoretical of the difluoroamino metal fluoride molecules: F2NMF (M = Cu, Ag, Au).

- Michigan State University. (n.d.). Infrared Spectroscopy.

- YouTube. (2016). IR Spectroscopy.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- PubMed Central. (2023). Top-Down Proteoform Analysis by 2D MS with Quadrupolar Detection.

- ResearchGate. (2025). Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer.

- MDPI. (n.d.).

- YouTube. (2019).

- arXiv. (2025). DiffMS: Diffusion Generation of Molecules Conditioned on Mass Spectra.

- PubMed Central. (n.d.).

Sources

- 1. This compound CAS#: 425-99-0 [m.chemicalbook.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Matrix infrared spectroscopic and theoretical of the difluoroamino metal fluoride molecules: F2NMF (M = Cu, Ag, Au) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Top-Down Proteoform Analysis by 2D MS with Quadrupolar Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. DiffMS: Diffusion Generation of Molecules Conditioned on Mass Spectra [arxiv.org]

- 13. Narrowband Modulation Two-Dimensional Mass Spectrometry and Label-Free Relative Quantification of Histone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. annualreviews.org [annualreviews.org]

- 21. researchgate.net [researchgate.net]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. peptide.com [peptide.com]

- 26. oxymapure.com [oxymapure.com]

An In-Depth Technical Guide to the Solubility of 2,2-Difluoromalonamide in Organic Solvents

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating a vast array of physicochemical and biological properties. Fluorination can significantly impact lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable.[1] Among these, 2,2-Difluoromalonamide, with its gem-difluoro group positioned alpha to two amide functionalities, presents a unique structural motif. Its potential as a building block in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive compounds underscores the critical need for a thorough understanding of its solubility characteristics.[2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility, provides a predictive analysis, and offers a detailed, field-proven experimental protocol for its determination.